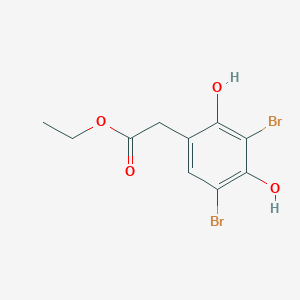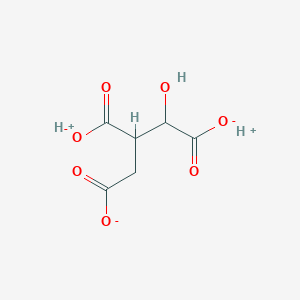
Dihydrogen isocitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocitrate(1-) is a tricarboxylic acid monoanion. It is a conjugate base of an isocitric acid. It is a conjugate acid of an isocitrate(2-).
Aplicaciones Científicas De Investigación
Hydrogen Generation and Catalysis
- Hydrogen Production from Weak Acids: Research has shown that weak acids like acetic acid can be used for the electrocatalytic generation of dihydrogen, where catalytic reduction occurs at approximately -2 V, offering potential in hydrogen production technologies (Felton et al., 2007).
- Coordination Chemistry in Aqueous Solution: The coordination chemistry of dihydrogen in aqueous solution is being studied for its potential applications in inorganic biomimicry, chemoselective hydrogenation catalysis, and green chemistry, with NMR methods used for characterizing H-H bond distances in these complexes (Szymczak & Tyler, 2008).
Cancer Research and Molecular Biology
- Role in Cancer Pathogenesis: Isocitrate dehydrogenases (IDHs), including those involving dihydrogen isocitrate, are crucial in the pathogenesis of various human diseases, particularly cancers. Mutations in IDH1 and IDH2, enzymes involved in dihydrogen isocitrate metabolism, are associated with certain cancers. These mutations lead to the production of (R)-2-hydroxyglutarate, which contributes to tumor growth and malignancy (Tommasini-Ghelfi et al., 2019).
- Impact on Glioma Treatment and Prognosis: Mutations in IDH1, which normally catalyzes dihydrogen isocitrate, significantly influence the treatment outcomes in glioma patients. These mutations result in metabolic shifts that affect tumor behavior and response to therapy (Bhavya et al., 2020).
Energy Storage and Conversion
- Hydrogen Storage in Porous Frameworks: Studies have explored the use of dihydrogen in the storage of hydrogen, methane, and carbon dioxide in highly porous covalent organic frameworks, indicating potential applications in clean energy storage (Furukawa & Yaghi, 2009).
Diagnostic and Therapeutic Applications
- Imaging in Cancer Diagnostics: Advances in magnetic resonance spectroscopy allow for the noninvasive detection of 2-hydroxyglutarate, a metabolite associated with IDH mutations in glioma patients. This development offers new possibilities for cancer diagnostics (Choi et al., 2011).
- Therapeutic Potential in Tumor Treatment: Research into IDH mutations, which affect dihydrogen isocitrate metabolism, reveals their potential as biomarkers and drug targets in cancer therapy. Small-molecule inhibitors targeting these mutations are being developed and show promise in treating IDH-mutant cancers (Waitkus, Diplas, & Yan, 2018).
Propiedades
Nombre del producto |
Dihydrogen isocitrate |
|---|---|
Fórmula molecular |
C6H7O7- |
Peso molecular |
191.12 g/mol |
Nombre IUPAC |
hydron;1-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-1 |
Clave InChI |
ODBLHEXUDAPZAU-UHFFFAOYSA-M |
SMILES canónico |
[H+].[H+].C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-methyl-5-[[[3-(4-methyl-1-imidazolyl)-5-(trifluoromethyl)phenyl]-oxomethyl]amino]phenyl]-5-isoxazolecarboxamide](/img/structure/B1263582.png)
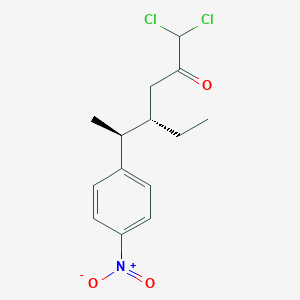


![18-(2-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263587.png)
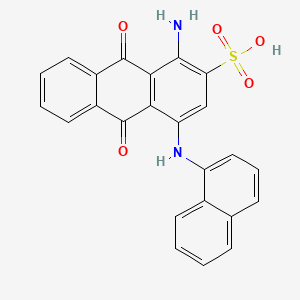
![(6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3',4':4,5]furo[2,3-h][2]benzopyran-6,11-dione](/img/structure/B1263596.png)
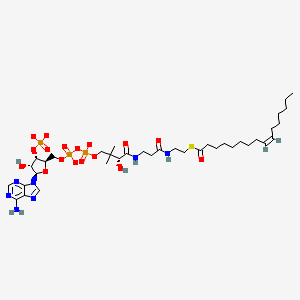
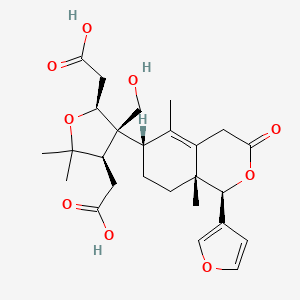
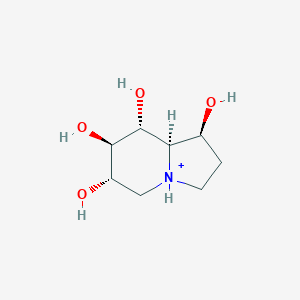
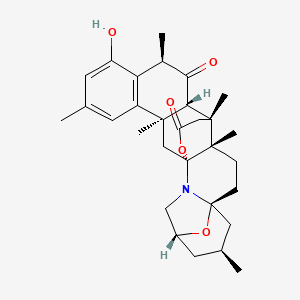
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B1263602.png)
